molecular formula C29H29N5O3S B12053634 1-[(5E)-5-({3-[4-(allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide

1-[(5E)-5-({3-[4-(allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide

Cat. No.: B12053634
M. Wt: 527.6 g/mol
InChI Key: OTGKZERZQIIWOW-KOEQRZSOSA-N
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Description

1-[(5E)-5-({3-[4-(allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a thiazole ring, and a piperidinecarboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5E)-5-({3-[4-(allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the thiazole ring, and the final coupling with the piperidinecarboxamide group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-[(5E)-5-({3-[4-(allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as temperature control and inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield alcohols or amines .

Scientific Research Applications

1-[(5E)-5-({3-[4-(allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(5E)-5-({3-[4-(allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5E)-5-({3-[4-(allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C29H29N5O3S

Molecular Weight

527.6 g/mol

IUPAC Name

1-[(5E)-5-[[3-(2-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C29H29N5O3S/c1-3-15-37-23-9-10-24(19(2)16-23)26-21(18-34(32-26)22-7-5-4-6-8-22)17-25-28(36)31-29(38-25)33-13-11-20(12-14-33)27(30)35/h3-10,16-18,20H,1,11-15H2,2H3,(H2,30,35)/b25-17+

InChI Key

OTGKZERZQIIWOW-KOEQRZSOSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2/C=C/3\C(=O)N=C(S3)N4CCC(CC4)C(=O)N)C5=CC=CC=C5

Canonical SMILES

CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCC(CC4)C(=O)N)C5=CC=CC=C5

Origin of Product

United States

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